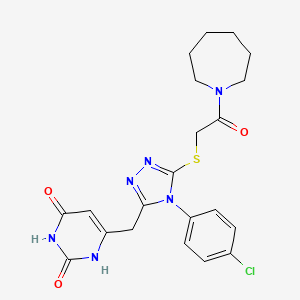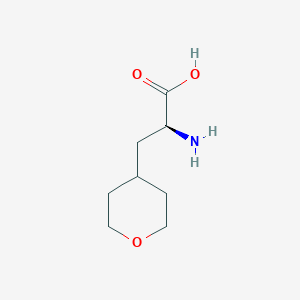
(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is a chemical compound with the molecular formula C8H15NO3 . It is also known as “(3S)-3-Amino-3-(oxan-4-yl)propanoic acid” and "2H-Pyran-4-propanoic acid, β-aminotetrahydro-, (βS)-" .
Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” is 1S/C8H14O3/c9-8(10)2-1-7-3-5-11-6-4-7/h7H,1-6H2,(H,9,10) . This code provides a unique representation of the molecule’s structure. The molecular weight of the compound is 173.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” include a molecular weight of 158.2 and 173.21 , respectively. The InChI code provides information about its molecular structure . More specific properties like melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Energy Metabolism Enhancement
Research has shown that short-chain fatty acids (SCFAs), including substances structurally related to (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, are involved in the enhancement of energy metabolism. A study by Canfora et al. (2017) demonstrated that colonic infusions of SCFA mixtures increased fat oxidation and energy expenditure in overweight/obese men, suggesting a potential application in weight management and metabolic health improvement (Canfora et al., 2017).
Gut Health and Fermentation Processes
Boets et al. (2015) explored the production of SCFAs from inulin fermentation in the human colon, providing insights into gut microbiota's role in fermenting undigested carbohydrates. This research highlights the importance of SCFAs, including derivatives of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid, in supporting colon health and potentially preventing gastrointestinal disorders (Boets et al., 2015).
Neurological Disorders and Treatment Potential
The unique properties of (S)-2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid and related compounds have been explored in the context of neurological conditions. Pearl et al. (2003) discussed the role of succinic semialdehyde dehydrogenase deficiency, a disorder affecting CNS γ-aminobutyric acid (GABA) degradation. This research underscores the potential therapeutic applications of related compounds in treating or managing neurological diseases (Pearl et al., 2003).
Colonic SCFA Production and Metabolism
Studies have also focused on the exchange of SCFAs across the gut and liver, providing crucial insights into the metabolic pathways involved. Bloemen et al. (2009) quantified the gut and liver's role in the interorgan exchange of SCFAs in humans, highlighting the metabolic importance of these compounds and potential implications for diseases such as obesity and diabetes (Bloemen et al., 2009).
Safety and Hazards
The safety information for “(S)-2-((tert-Butoxycarbonyl)amino)-3-(tetrahydro-2H-pyran-4-yl)propanoic acid” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHHRIISICNOLM-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)

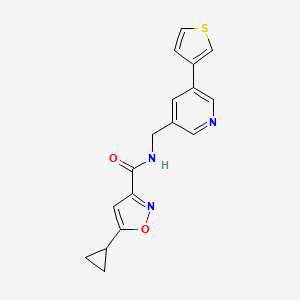
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)



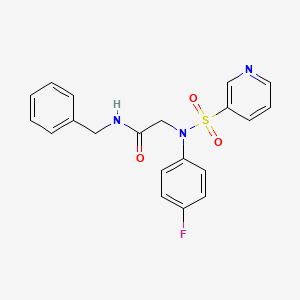
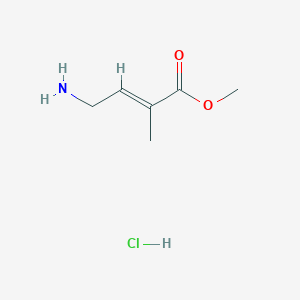
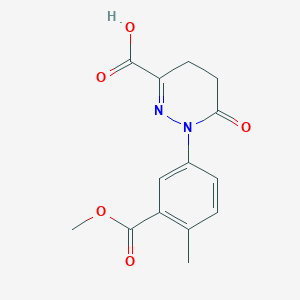
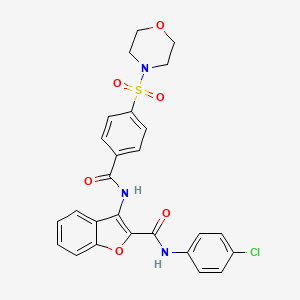
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)
